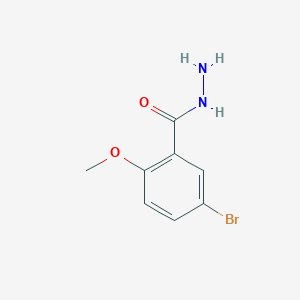

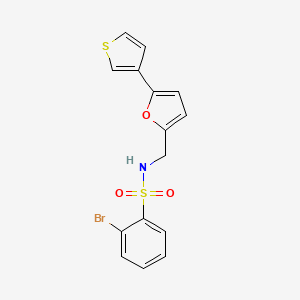

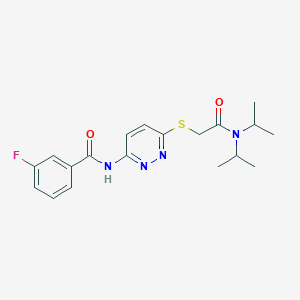

![molecular formula C14H10ClN3O3S B2371200 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 108474-82-4](/img/structure/B2371200.png)

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, also known as 4-chloro-N-phenylcarbamothioyl-4-nitrobenzamide, is an organic chemical compound used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Cancer Research

4-Chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has been studied in the context of cancer research. A related compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, known as PITENIN-1, demonstrated promising in vitro and in vivo anti-cancer activity. Further studies explored the replacement of the central thiourea unit with a 1,2,3-triazole to enhance liver microsomal stability, drug likeness, and toxicity towards cancer cells (Kommagalla et al., 2014).

Coordination Chemistry

In coordination chemistry, 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide derivatives have been synthesized and characterized. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been reported. These studies provided insights into the crystal and molecular structure of these metal complexes (Binzet et al., 2009).

Algal Growth Inhibition

Research has also been conducted on the inhibition effects of alkoxyl thiourea derivatives, including 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, on algal growth. These compounds have shown potential as eco-friendly inhibitors for controlling eutrophication in aquatic environments (Nor et al., 2015).

Antidiabetic and Antimicrobial Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, closely related to 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide, have been synthesized and evaluated for their antidiabetic and antimicrobial potential. These studies include in vitro evaluations against enzymes such as α-glucosidase and α-amylase, as well as antimicrobial assessments against various bacteria and fungi (Thakal et al., 2020).

Antibacterial Studies

Other studies have focused on the synthesis and antibacterial properties of derivatives of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide. For instance, synthesis and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have been reported, demonstrating the potential of these compounds in antimicrobial applications (Sapari et al., 2014).

Propiedades

IUPAC Name |

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHZMZAGRVWQIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

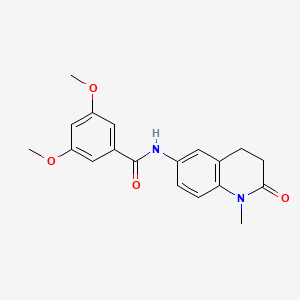

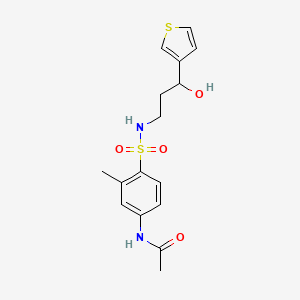

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)

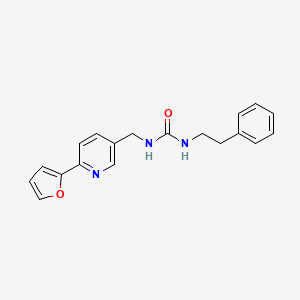

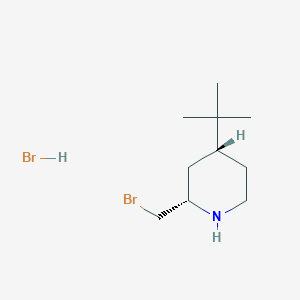

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)

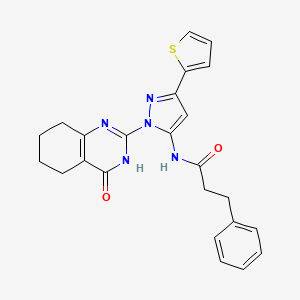

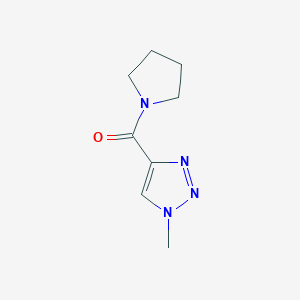

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)